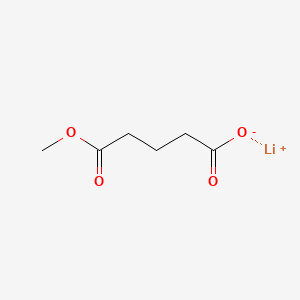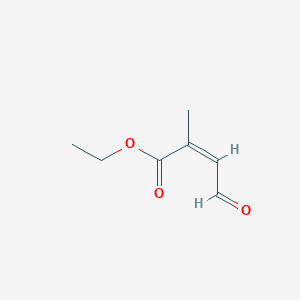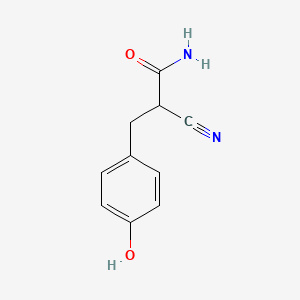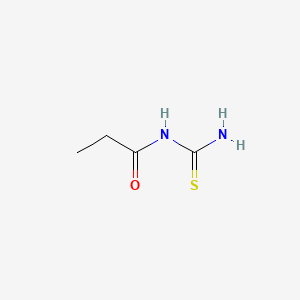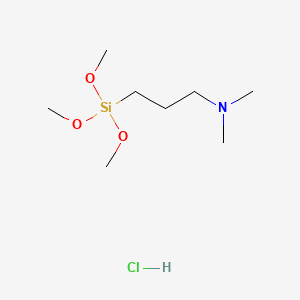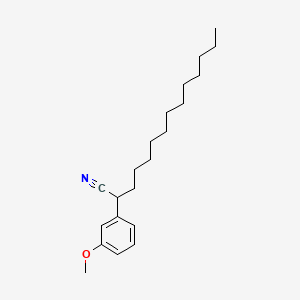
1-(3-Methoxyphenyl)tridecane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)tridecane-1-carbonitrile is an organic compound with the molecular formula C21H33NO and a molecular weight of 315.49 g/mol . It is also known by other names such as α-dodecyl-3-methoxybenzylcyanide and α-dodecyl-3-methoxybenzeneacetonitrile . This compound is characterized by the presence of a methoxyphenyl group attached to a tridecane chain with a nitrile group at the terminal position.
准备方法
The synthesis of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile typically involves the reaction of 3-methoxybenzyl chloride with tridecane-1-nitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(3-Methoxyphenyl)tridecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.
科学研究应用
1-(3-Methoxyphenyl)tridecane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
1-(3-Methoxyphenyl)tridecane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Methoxyphenyl)dodecane-1-carbonitrile: Similar structure but with a shorter alkyl chain.
1-(3-Methoxyphenyl)pentadecane-1-carbonitrile: Similar structure but with a longer alkyl chain.
1-(3-Methoxyphenyl)hexadecane-1-carbonitrile: Similar structure but with an even longer alkyl chain.
The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity .
属性
CAS 编号 |
97692-46-1 |
|---|---|
分子式 |
C21H33NO |
分子量 |
315.5 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)tetradecanenitrile |
InChI |
InChI=1S/C21H33NO/c1-3-4-5-6-7-8-9-10-11-12-14-20(18-22)19-15-13-16-21(17-19)23-2/h13,15-17,20H,3-12,14H2,1-2H3 |
InChI 键 |
XQFUAOZYESVVFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C#N)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


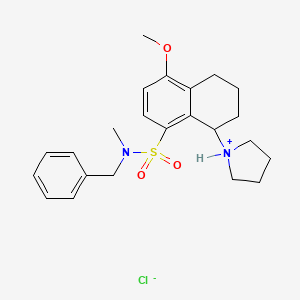
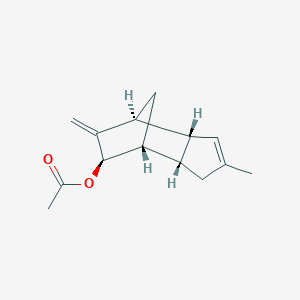



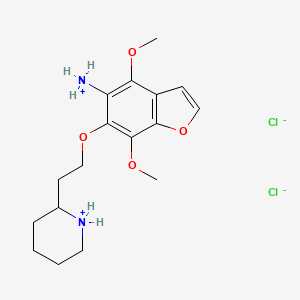
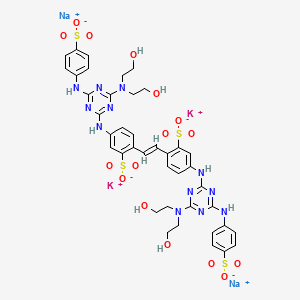
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
